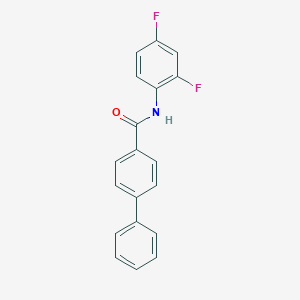

N-(2,4-difluorophenyl)-4-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2NO/c20-16-10-11-18(17(21)12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNKRMKVWDSMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,4 Difluorophenyl 4 Phenylbenzamide and Analogs

Determination of Molecular Conformation and Dihedral Angles

This technique would precisely determine the three-dimensional arrangement of the atoms, including bond lengths, bond angles, and crucial dihedral angles between the planes of the aromatic rings and the central amide group. In many benzamides, the aromatic rings are significantly twisted relative to each other. mdpi.com

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

Although the specific experimental data for N-(2,4-difluorophenyl)-4-phenylbenzamide is not available, the established analytical methodologies for similar compounds highlight a clear path for its future characterization. The synthesis and detailed analysis of this compound would be a valuable addition to the body of research on fluorinated benzamides.

Structural Elucidation and Conformational Analysis of N 2,4 Difluorophenyl 4 Phenylbenzamide

Solid-State Structural Investigations via X-ray Crystallography

Polymorphism and Crystallographic Studies of Related Benzamide (B126) Structures

Polymorphism, the capacity of a single compound to crystallize in multiple distinct forms, is a phenomenon of significant interest in crystallography and materials science. mdpi.com These different crystalline forms, or polymorphs, can possess varied physical properties. While specific crystallographic data for N-(2,4-difluorophenyl)-4-phenylbenzamide is not extensively documented in publicly available literature, examining the polymorphic behavior and crystal structures of related benzamide compounds offers crucial insights into the potential solid-state arrangements of the title molecule.

The crystal packing of benzamide derivatives is primarily governed by a hierarchy of intermolecular interactions, most notably the robust N−H···O hydrogen bond. This interaction frequently leads to the formation of recognizable supramolecular synthons, such as infinite C(4) chains or hydrogen-bonded dimers. researchgate.netiucr.org The specific synthon that forms can be influenced by steric hindrance and the electronic nature of substituents on the aromatic rings. For instance, N-[(1S)-1-phenylethyl]benzamide demonstrates conformational trimorphism, where three different polymorphs (Forms I, II, and III) crystallize. researchgate.netiucr.org All three forms exhibit the same fundamental C(4) chain motif from N−H···O hydrogen bonds, but they differ in their crystal packing and molecular conformation due to rotations of the phenyl rings. researchgate.netiucr.org This highlights how subtle conformational flexibility can lead to different polymorphic outcomes even when the primary hydrogen-bonding pattern is maintained. researchgate.net

Similarly, a study of N-(1,3-thiazol-2-yl)benzamide revealed three polymorphs. mdpi.com In this case, the polymorphism arises from different hydrogen-bonded dimer geometries. mdpi.com In one form, the molecules of the dimer are related by an inversion center, while in another, they are related by a two-fold rotation. mdpi.com A third polymorph uniquely incorporates both types of dimer geometries within its asymmetric unit. mdpi.com This illustrates the competitive nature of supramolecular synthon formation in establishing a final crystal structure.

The introduction of fluorine atoms, as seen in this compound, adds another layer of complexity. Fluorine's high electronegativity can influence the acidity of the amide proton and modify the electrostatic potential of the aromatic ring, thereby affecting hydrogen bonding and other packing forces like π-π stacking. rsc.org Studies on fluorinated benzamides have shown that fluorine substitution can suppress disorder within the crystal lattice that is sometimes observed in their non-fluorinated counterparts. acs.orgnih.gov For example, incorporating just 20–30% of 2-fluorobenzamide (B1203369) into benzamide crystals was sufficient to suppress severe disorder without altering the fundamental packing motif. acs.org This suggests that the difluoro-substitution in the target molecule likely plays a significant role in directing a more ordered and predictable crystal packing arrangement. Furthermore, research on mono- and difluorinated benzanilides has noted that meta- and para-isomers tend to be isostructural, while ortho-isomers often show conformational differences, which could be relevant to the 2,4-difluoro substitution pattern. researchgate.net

The following table summarizes crystallographic data for a selection of related benzamide structures, illustrating the variety of space groups and unit cell parameters that can arise from changes in substitution and molecular conformation.

| Compound | Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z' | Ref. |

| N-[(1S)-1-phenylethyl]benzamide | Form I | P2₁ | 5.8618 | 8.8248 | 12.0305 | 96.657 | 1 | researchgate.netiucr.org |

| N-[(1S)-1-phenylethyl]benzamide | Form II | P2₁ | 5.8504 | 16.4851 | 6.2731 | 90.589 | 1 | researchgate.netiucr.org |

| N-[(1S)-1-phenylethyl]benzamide | Form III | P2₁2₁2₁ | 11.5976 | 16.2991 | 12.8252 | 90 | 2 | researchgate.netiucr.org |

| N-(1,3-thiazol-2-yl)benzamide | Form I | P2₁/n | 10.455 | 5.568 | 16.598 | 98.71 | 1 | mdpi.com |

| N-(1,3-thiazol-2-yl)benzamide | Form II | C2/c | 21.042 | 5.542 | 16.236 | 109.13 | 1 | mdpi.com |

| N-(1,3-thiazol-2-yl)benzamide | Form III | Pc | 10.4735 | 11.0872 | 16.1404 | 108.973 | 4 | mdpi.com |

| 2-Benzoyl-N,N-diethylbenzamide | Form II | P2₁/c | 14.5457 | 8.6573 | 25.9902 | 106.632 | 2 | mdpi.com |

| 2-Benzoyl-N,N-diethylbenzamide | Form III | P2₁/c | 14.2838 | 8.6338 | 26.3312 | 108.434 | 2 | mdpi.com |

Z' represents the number of crystallographically independent molecules in the asymmetric unit.

Computational Chemistry and in Silico Studies of N 2,4 Difluorophenyl 4 Phenylbenzamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Development of Predictive Models Based on Molecular Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and materials science. These models establish a mathematical relationship between the structural or physicochemical properties of a compound, known as molecular descriptors, and its biological activity or other properties of interest. For N-(2,4-difluorophenyl)-4-phenylbenzamide, a hypothetical QSAR model would aim to predict its activity based on a set of calculated descriptors.

Drawing parallels from QSAR studies on N-phenylbenzamides and other N-aryl derivatives, several classes of molecular descriptors would be pivotal in constructing a robust predictive model. nih.govresearchgate.netnih.gov These descriptors can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include the Wiener index and the Chi-1 index, which have been shown to be important in describing the bioactivity of N-aryl derivatives. researchgate.netnih.gov

Electronic Descriptors: These pertain to the electronic properties of the molecule. Key descriptors would include the dipole moment, electrophilicity index, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The electrophilicity index, for instance, has been correlated with the antibacterial activity of N-phenylbenzamides, suggesting the importance of electrostatic interactions. nih.gov

Steric and Shape Descriptors: These relate to the three-dimensional shape and size of the molecule. Molar refractivity and molecular weight are common descriptors in this category that have been found to influence the activity of N-phenylbenzamides. nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. The logarithm of the partition coefficient (logP or AlogP98) is a frequently used descriptor in QSAR models for N-aryl derivatives. researchgate.netnih.gov

A typical workflow for developing a predictive model for this compound would involve:

Building a dataset of analogous compounds with known biological activities.

Calculating a wide range of molecular descriptors for each compound.

Employing statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to derive a QSAR equation that links a subset of these descriptors to the observed activity. semanticscholar.org

Below is an interactive data table showcasing a hypothetical set of molecular descriptors that would be relevant for a QSAR study of this compound and related analogs.

| Compound Analogue | Molecular Weight ( g/mol ) | AlogP98 | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (IC50, µM) |

| Analogue 1 (Parent) | 250.25 | 4.10 | 3.50 | -6.20 | -1.50 | 5.20 |

| Analogue 2 (+F) | 268.24 | 4.25 | 4.10 | -6.35 | -1.65 | 4.80 |

| This compound | 321.32 | 5.30 | 3.80 | -6.40 | -1.60 | (Predicted) |

| Analogue 3 (-Phenyl) | 245.22 | 3.90 | 3.20 | -6.10 | -1.40 | 6.10 |

| Analogue 4 (+Cl) | 284.70 | 4.60 | 3.95 | -6.25 | -1.55 | 5.00 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSAR modeling.

Identification of Key Structural Features Influencing Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. Computational methods such as molecular docking and 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA) are instrumental in elucidating these interactions. nih.govmdpi.com

For this compound, several structural features are likely to be critical for its biological interactions:

The 2,4-difluorophenyl Moiety: The fluorine atoms on this ring are significant. Fluorine is a highly electronegative atom that can participate in hydrogen bonding and other electrostatic interactions. mdpi.com The substitution pattern (positions 2 and 4) will influence the electronic distribution and steric profile of this ring, which can be crucial for binding affinity and selectivity. mdpi.com

CoMFA and CoMSIA studies on related benzamide (B126) series have often highlighted the importance of steric and electrostatic fields around the molecule. nih.gov For this compound, a 3D-QSAR analysis would likely reveal that:

Sterically favorable regions might exist around the phenyl rings, suggesting that bulky substituents could either enhance or diminish activity depending on their location.

Electropositive or electronegative potential regions would be identified, indicating where specific types of interactions (e.g., hydrogen bond donor or acceptor) are favorable for activity.

Theoretical Investigations into Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit NLO properties. This compound, with its system of three interconnected phenyl rings, presents a scaffold that could potentially possess NLO activity.

Theoretical investigations into the NLO properties of organic molecules are typically performed using quantum chemical calculations, most commonly Density Functional Theory (DFT). nih.govnih.gov The key parameters calculated to assess NLO potential are the molecular polarizability (α) and the first hyperpolarizability (β).

The computational approach to evaluating the NLO properties of this compound would involve:

Geometry Optimization: The molecule's geometry would be optimized using a suitable DFT functional (e.g., B3LYP or CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov

Calculation of NLO Properties: The polarizability and first hyperpolarizability tensors would be calculated from the optimized geometry.

Analysis of Electronic Properties: The HOMO and LUMO energy levels and their spatial distribution would be analyzed. A small HOMO-LUMO energy gap is often associated with higher polarizability and NLO activity. nih.gov The nature of the electronic transitions would also be investigated to understand the extent of ICT.

For N-(2,á4-difluorophenyl)-4-phenylbenzamide, the presence of the electron-withdrawing difluorophenyl group and the extended π-system of the 4-phenylbenzamide (B1268870) moiety could facilitate ICT upon excitation, which is a prerequisite for a significant NLO response.

Below is an interactive data table presenting hypothetical calculated NLO properties for this compound in comparison to a standard NLO material, urea, and a related benzamide.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | HOMO-LUMO Gap (eV) |

| Urea (Reference) | 1.37 | 32.9 | 45.6 | 8.5 |

| Benzamide | 3.62 | 84.2 | 120.3 | 6.8 |

| This compound | 3.80 | 250.5 | (Calculated) | 4.8 |

| p-Nitroaniline | 6.87 | 93.8 | 1245.7 | 5.2 |

Note: The data for this compound is hypothetical and serves to illustrate the parameters of interest in NLO studies. The values for Urea, Benzamide, and p-Nitroaniline are representative literature values.

Biological Investigations and Molecular Mechanistic Elucidation of N 2,4 Difluorophenyl 4 Phenylbenzamide

In Vitro and Cellular Assay Methodologies for Target Identification

The initial stages of characterizing the biological profile of N-(2,4-difluorophenyl)-4-phenylbenzamide and its structural relatives involve a suite of in vitro and cellular screening methods. These assays are designed to pinpoint specific molecular targets, such as enzymes and receptors, and to observe the compound's influence on cellular functions in controlled laboratory settings.

Analogs of this compound have been investigated for their ability to inhibit various enzymes, with notable activity observed against kinases and urease.

Kinase Inhibition: A series of new imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential, which was linked to kinase inhibition. nih.gov Computational docking studies on the most active derivatives suggested a high affinity for the ABL1 kinase protein. nih.gov The derivative 4f, which features a fluorine substitution, was the most active in the series against several cancer cell lines. nih.gov Further computational analysis revealed that these active derivatives exhibit excellent binding affinities toward the ABL1 kinase protein, superior to the control drug nilotinib. nih.gov The binding affinity for derivative 4e was -8.59 kcal/mol, and for 4f, it was -7.44 kcal/mol. nih.gov

Urease Inhibition: Urease, a nickel-containing enzyme that hydrolyzes urea, has been identified as another target for benzamide (B126) derivatives. semanticscholar.org A series of halo-substituted mixed ester/amide-based analogs were prepared and showed potent inhibitory activity against jack bean urease. semanticscholar.org Kinetic studies using Lineweaver-Burk plots indicated that a particularly potent 2-chloro-substituted derivative (4b) acts as a mixed-type inhibitor. semanticscholar.org This compound demonstrated significantly higher potency than the standard inhibitor, thiourea. semanticscholar.org

Table 1: Kinase Inhibition by Imidazole-Based N-Phenylbenzamide Analogs

This table displays the inhibitory activity and binding characteristics of N-phenylbenzamide derivatives against the ABL1 kinase protein.

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) |

| 4e (para-methoxy) | ABL1 Kinase | -8.59 | 505.37 nM |

| 4f (fluorine sub.) | ABL1 Kinase | -7.44 | 3.52 µM |

| Nilotinib (Control) | ABL1 Kinase | -5.75 | 60.6 µM |

| Data sourced from reference nih.gov. |

The interaction between a compound (ligand) and its biological target (receptor) is a critical determinant of its pharmacological effect. For analogs of this compound, binding affinities have been assessed primarily for enzyme receptors and integrins.

Enzyme Receptors: As noted in the previous section, imidazole-based N-phenylbenzamide derivatives have shown strong binding to the ABL1 kinase receptor. The calculated inhibition constants (Ki), which reflect binding affinity, were 505.37 nM for derivative 4e and 3.52 µM for derivative 4f, indicating a spontaneous and stable interaction with the kinase's active site. nih.gov

Integrin Receptors: Integrins are transmembrane receptors crucial for cell adhesion and signaling. scbt.com While direct studies on this compound are limited, related inhibitors targeting integrins provide insight into potential mechanisms. For example, the cyclic peptide Cilengitide is a potent and selective inhibitor of integrins αvβ3 and αvβ5, with IC50 values of 4.1 nM and 79 nM, respectively. selleckchem.com Another compound, Bexotegrast, dually inhibits αvβ6 and αvβ1 integrins with high affinity. medchemexpress.com These inhibitors function by blocking the binding of integrins to their extracellular matrix ligands, thereby disrupting cellular adhesion, migration, and signaling. scbt.com

Table 2: Binding Affinities of Various Inhibitors to Integrin Receptors

This table presents the binding affinities (IC50 or Kd) of known inhibitors for different integrin receptors, illustrating the potency of targeting these receptors.

| Inhibitor | Target Integrin(s) | Affinity Measurement | Value |

| Cilengitide | αvβ3 | IC50 | 4.1 nM |

| Cilengitide | αvβ5 | IC50 | 79 nM |

| Bexotegrast | αvβ6 | Kd | 5.7 nM |

| Bexotegrast | αvβ1 | Kd | 3.4 nM |

| Data sourced from references selleckchem.commedchemexpress.com. |

Cell-based assays provide a more complex biological system to evaluate a compound's effect on specific cellular processes.

Osteoclastogenesis Inhibition: Analogs of this compound have demonstrated significant activity in modulating osteoclastogenesis, the process of bone resorption. A series of 5-(2′,4′-difluorophenyl)-salicylanilide derivatives were synthesized and found to be potent inhibitors of osteoclast formation induced by the receptor activator of NF-κB ligand (RANKL). researchgate.nettmu.edu.twnih.gov In assays using TRAP (tartrate-resistant acid phosphatase) staining to identify mature osteoclasts, compounds 6d and 6i emerged as particularly effective, showing a threefold increase in inhibitory activity compared to the lead compound. tmu.edu.twnih.gov These findings suggest that the inhibitory activities were not due to cytotoxicity. lookchem.com The salicylanilide (B1680751) derivatives were also able to significantly reduce the bone-resorbing activity of mature osteoclasts. tmu.edu.twnih.gov

Anti-proliferative Effects: The anti-proliferative potential of N-phenylbenzamide derivatives has been evaluated against various human cancer cell lines. nih.gov Imidazole-based N-phenylbenzamide derivatives displayed moderate to good cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov The most potent compound in the series, derivative 4f (with a fluorine substitution), exhibited single-digit micromolar IC50 values. nih.gov Another derivative, 4e (with a para-methoxy group), also showed promising anti-proliferative effects. nih.gov

Integrin Inhibition: The inhibition of integrin function at the cellular level can have profound effects on cell behavior. Integrin inhibitors disrupt the connection between the cell and the extracellular matrix, which can interfere with cell adhesion, motility, survival, and communication. scbt.com This disruption can alter the cytoskeleton's dynamics and influence gene expression. scbt.com While specific integrin inhibition data for this compound is not available, the known mechanisms of other inhibitors highlight a potential avenue of action for this class of compounds. scbt.comnih.gov

Table 3: Anti-proliferative Activity of Imidazole-Based N-Phenylbenzamide Analogs

This table shows the half-maximal inhibitory concentration (IC50) values for the most active derivatives against three human cancer cell lines.

| Derivative | IC50 A549 (Lung) (µM) | IC50 HeLa (Cervical) (µM) | IC50 MCF-7 (Breast) (µM) |

| 4f (fluorine sub.) | 7.5 | 9.3 | 8.9 |

| 4e (para-methoxy) | 8.9 | 11.1 | 9.2 |

| Data sourced from reference nih.gov. |

Elucidation of Molecular Mechanisms of Action for this compound Analogs

Understanding the precise molecular interactions and the resulting impact on cellular signaling is crucial for elucidating a compound's mechanism of action.

The biological activity of this compound analogs stems from their direct physical interaction with macromolecules.

Interaction with Enzymes and Receptors: Molecular docking studies have provided detailed insights into these interactions. For instance, active imidazole-based N-phenylbenzamide derivatives are predicted to form stable complexes with the ABL1 kinase protein, showing a higher affinity than the standard inhibitor nilotinib. nih.gov Virtual screening of halo-substituted derivatives against the urease enzyme also revealed favorable binding energies, suggesting a strong interaction with the enzyme's active site. semanticscholar.org

Structural Interactions: X-ray crystallography of a close analog, N-(2,4-difluorophenyl)-2-fluorobenzamide, has provided atomic-level detail of its structure. mdpi.com The analysis revealed that the two aromatic rings are nearly coplanar and identified a key intramolecular hydrogen bond between the amide proton and an ortho-fluorine atom (H1⋯F12 distance of 2.12 Å). mdpi.com This type of structural data is vital for understanding how the molecule orients itself to interact with a biological target.

Interaction with Nucleic Acids: The effects on nucleic acids are often indirect, occurring through the modulation of transcription factors that bind to DNA. For example, certain 5-(2′,4′-difluorophenyl)-salicylanilide derivatives were found to suppress the expression of genes critical for osteoclast function, such as NFATc1, c-fos, TRAP, and cathepsin K. nih.gov This indicates an interaction with the cellular machinery that controls gene transcription.

By interacting with key macromolecules, these compounds can trigger or block entire intracellular signaling cascades.

Modulation of RANKL Signaling: A primary mechanism for the anti-osteoclastogenesis activity of 5-(2′,4′-difluorophenyl)-salicylanilide derivatives is the disruption of the RANKL signaling pathway. researchgate.netnih.gov These compounds effectively inhibit the expression and/or activities of RANKL and its downstream effectors. researchgate.net Specifically, they suppress the activation of crucial transcription factors like NF-κB and the nuclear factor of activated T-cells 1 (NFATc1), which are essential for osteoclast differentiation. researchgate.netnih.gov Another analog was found to downregulate the expression of TRAF6, a key signaling adaptor protein upstream of NFATc1 and other osteoclast-specific genes. nih.gov

Modulation of Kinase and Integrin Signaling: The binding of N-phenylbenzamide derivatives to ABL1 kinase directly inhibits its function, thereby blocking the downstream signaling pathways that promote cell proliferation and survival in certain cancers. nih.gov Similarly, the inhibition of integrin receptors disrupts their ability to transduce signals from the extracellular environment into the cell. scbt.com This can impact a wide array of cellular functions, including the regulation of the cytoskeleton, gene expression, cell survival, and motility. scbt.com

Preclinical Assessment in Specific Biological Models (e.g., Anti-parasitic, Antiviral, Antibacterial mechanisms)

While specific preclinical data for this compound is not extensively documented in publicly available literature, the broader class of N-phenylbenzamides and related structures has been evaluated for several biological activities.

Anti-parasitic Activity: N-phenylbenzamide derivatives have been investigated as potential agents against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis and leishmaniasis. nih.gov These compounds are thought to act as DNA minor groove binders, particularly targeting the AT-rich kinetoplast DNA (kDNA) of these parasites. nih.gov For instance, a series of N-phenylbenzamide analogues showed micromolar to submicromolar inhibitory activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov The modification of the core structure, such as the introduction of bis(2-aminoimidazolines) or bisarylimidamides, significantly influences the antiparasitic potency and the mode of DNA binding, which can range from minor groove binding to intercalation. nih.gov

In a different study, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, which share aromatic and heterocyclic features with the broader class of compounds, have demonstrated potent anti-parasitic effects. researchgate.netnih.gov Specifically, a derivative with a 3-fluorophenyl substituent was highly active against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. researchgate.netnih.gov Another compound with a 3,5-difluorophenyl group showed selective activity against Toxoplasma gondii. researchgate.netnih.gov These findings underscore the importance of the fluorophenyl moiety in driving anti-parasitic activity.

Antiviral Activity: N-phenylbenzamide derivatives have emerged as a novel class of inhibitors against Enterovirus 71 (EV71), the causative agent of hand-foot-mouth disease. nih.govnih.govmdpi.com A study on a series of these compounds revealed that certain derivatives exhibit anti-EV71 activity at low micromolar concentrations. nih.govnih.gov For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound with IC50 values ranging from 5.7 to 12 µM against various EV71 strains and low cytotoxicity. nih.govnih.govmdpi.com

Further investigations into N-phenyl benzamides have shown efficacy against other enteroviruses, such as Coxsackievirus A9 (CVA9). nih.gov Two compounds, designated CL212 and CL213, were found to inhibit CVA9 infection with low micromolar EC50 values of 5.92 µM and 1.09 µM, respectively. nih.gov Mechanistic studies suggest that these compounds act as capsid binders, likely interfering with the virus's entry or uncoating process. nih.gov

Antibacterial Activity: The benzamide scaffold is a common feature in various antibacterial agents. nanobioletters.com Studies on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which are structurally related to this compound, have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, derivatives with 3,5-bis(trifluoromethyl)phenyl and 2-chloro-5-(trifluoromethyl)phenyl substitutions exhibited submicromolar minimum inhibitory concentrations (MICs). nih.gov These compounds were also active against Mycobacterium tuberculosis. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Correlation of Structural Modifications with Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For N-phenylbenzamide derivatives, SAR investigations have provided valuable insights into the roles of different structural components.

In the context of antiviral activity against EV71, modifications to the N-phenyl ring and the benzamide portion of the molecule have been explored. nih.govmdpi.com The substitution pattern on the N-phenyl ring is critical for potency. For example, in a series of 3-amino-4-methoxybenzamide (B96667) derivatives, a 4-bromophenyl substituent on the amide nitrogen (compound 1e) conferred potent activity against multiple EV71 strains. nih.govnih.govmdpi.com

For anti-parasitic activity , particularly against Plasmodium falciparum, SAR studies on 2-phenoxybenzamides have highlighted the importance of the substituents on both aromatic rings. mdpi.comresearchgate.net Replacing a 4-fluorophenoxy group with a simple phenoxy or acetamidophenoxy group led to a decrease in antiplasmodial activity. mdpi.com This suggests that the electronic properties of the substituent at this position are important for target interaction. Furthermore, the substitution pattern on the anilino part of the molecule significantly impacts both antiplasmodial activity and cytotoxicity. mdpi.comresearchgate.net

The table below summarizes the anti-CVA9 activity of two N-phenyl benzamide derivatives. nih.gov

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| CL212 | 5.92 | >1000 | >168.92 |

| CL213 | 1.09 | 152.05 | 139.50 |

Data from reference nih.gov

In the development of inhibitors for other biological targets, such as the hepatitis C virus NS5B polymerase, SAR studies on N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides have also been conducted. nih.gov While the core is different, these studies reinforce the principle that systematic structural modification is key to enhancing potency and selectivity.

Mapping of Pharmacophoric Features for Optimized Molecular Interactions

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups required for biological activity. slideshare.netijpsonline.com For the N-phenylbenzamide scaffold, several key pharmacophoric features can be inferred from SAR studies.

A typical pharmacophore model for this class of compounds would likely include:

Two aromatic rings: These are crucial for establishing hydrophobic and π-π stacking interactions within the binding pocket of the target protein. The substitution on these rings modulates these interactions.

A hydrogen bond donor: The amide N-H group is a critical hydrogen bond donor. mdpi.commdpi.com

A hydrogen bond acceptor: The amide carbonyl oxygen serves as a key hydrogen bond acceptor. mdpi.commdpi.com

Specific electrostatic features: The presence and positioning of fluorine atoms on one of the phenyl rings, as in this compound, create specific electrostatic and potential halogen bonding interactions that can enhance binding affinity and selectivity. mdpi.commdpi.com The planarity of the aromatic rings and the torsion angle of the central amide group are also important conformational features. mdpi.commdpi.com

Pharmacophore models for related structures, such as N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides, have been developed to understand their antimicrobial activity. nih.gov These models often highlight the importance of hydrophobic regions, hydrogen bond acceptors and donors, and aromatic rings, which is consistent with the general features of the N-phenylbenzamide scaffold.

Rational Design Principles for Enhanced Activity

Based on the available SAR and pharmacophore information, several rational design principles can be proposed to enhance the activity of this compound derivatives:

Systematic modification of ring substituents: The potency and selectivity of these compounds can be fine-tuned by systematically altering the substituents on both the 2,4-difluorophenyl ring and the 4-phenyl ring. This could involve exploring different halogens, alkyl, alkoxy, and other functional groups to optimize hydrophobic, steric, and electronic interactions with the target. mdpi.commdpi.com

Bioisosteric replacement: The amide linker is a key structural element. Bioisosteric replacement of the amide bond with other functional groups (e.g., reverse amides, sulfonamides, or heterocyclic rings) could lead to compounds with improved metabolic stability and pharmacokinetic properties while maintaining or enhancing biological activity. nih.gov

Conformational constraint: Introducing conformational rigidity into the molecule, for example, by bridging the two phenyl rings or introducing cyclic structures, could lock the molecule into its bioactive conformation, thereby increasing potency and reducing off-target effects.

Structure-based design: Where the three-dimensional structure of the biological target is known, structure-based drug design techniques, such as molecular docking, can be employed to design new derivatives with improved binding affinity and selectivity. nih.govrsc.org This approach allows for the precise design of ligands that complement the shape and chemical environment of the active site.

By applying these principles, it is possible to systematically optimize the this compound scaffold to develop novel therapeutic agents with enhanced efficacy and safety profiles for a range of diseases.

Applications in Chemical Biology and Advanced Lead Compound Development

Utilization of N-(2,4-difluorophenyl)-4-phenylbenzamide as Chemical Probes for Biological Systems

While direct studies detailing the use of this compound as a chemical probe are not extensively documented, the broader class of benzamide (B126) derivatives is widely employed for this purpose. Chemical probes are essential small molecules used to study and manipulate biological systems, and the structural features of this compound make it a promising candidate for such applications. The difluorophenyl group can engage in specific fluorine-protein interactions, while the biphenyl (B1667301) core allows for extensive structure-activity relationship (SAR) exploration to fine-tune selectivity and potency.

Benzamide derivatives have been successfully developed as probes for various biological targets. For instance, novel benzamide derivatives have been synthesized and investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, making them valuable tools for cancer research. nih.gov Similarly, N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71, highlighting their potential in virology research. nih.gov The principles learned from these studies can be applied to the this compound scaffold to develop probes for new and challenging biological targets. The development of such probes would involve iterative cycles of design, synthesis, and biological testing to achieve the high potency and selectivity required for a reliable research tool.

Strategies for Identification and Optimization of Lead Compounds from Benzamide Libraries

The discovery of new drugs often begins with the identification of a "lead compound," a chemical entity that demonstrates the desired biological activity and serves as a starting point for optimization. slideshare.net Benzamide libraries are a rich source for identifying such leads due to their proven track record in targeting a wide array of receptors and enzymes.

Strategies for identifying and optimizing lead compounds from these libraries are multifaceted, integrating both computational and experimental approaches. researchgate.netnih.gov High-throughput screening (HTS) is a primary method for rapidly evaluating large collections of compounds to find initial "hits." slideshare.net Once a hit, such as a molecule with the this compound core, is identified, computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are employed to understand its binding mode and predict more potent analogues. nih.gov

Lead optimization is a critical subsequent step that focuses on enhancing the pharmacodynamic and pharmacokinetic properties of the initial hit. slideshare.netnih.gov This process involves systematic chemical modifications to improve potency, selectivity, metabolic stability, and oral bioavailability while minimizing toxicity. nih.gov A focused structure-activity relationship (SAR) study is typically performed, where different parts of the lead molecule are altered to probe their importance for biological activity. For example, in the optimization of a benzamide-based lead, chemists might explore different substituents on the phenyl rings to improve interactions with the target protein. nih.govresearchgate.net This iterative process of design, synthesis, and testing is fundamental to transforming a promising hit into a viable drug candidate. researchgate.net

Table 1: Example of a Lead Optimization Strategy for a Hypothetical Benzamide Hit

| Compound ID | Scaffold | R1 Modification | R2 Modification | Target Affinity (IC50, µM) | Comment |

|---|---|---|---|---|---|

| VPC-16230 | Benzothiophenone | - | - | 5.8 | Initial Hit / Template researchgate.net |

| VPC-16464 | Benzothiophenone | - | - | 2.7 | Identified from similarity search researchgate.net |

| VPC-16606 | Benzothiophenone | Modified Group | Modified Group | 0.3 | Optimized lead with improved potency researchgate.net |

Development of Diverse Compound Libraries Based on the this compound Scaffold

A key strategy in modern drug discovery is the creation of diverse compound libraries built around a central chemical scaffold. nih.gov The this compound structure is an excellent starting point for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. The scaffold offers multiple points for chemical diversification, allowing for the systematic exploration of chemical space to find molecules with desired biological activities.

By using the this compound core, chemists can generate extensive libraries by varying the substituents at several key positions. This approach allows for the creation of thousands of unique compounds from a single, well-understood chemical framework. nih.gov For example, different chemical groups can be introduced onto the phenyl ring or the difluorophenyl ring to modulate properties like solubility, cell permeability, and target-binding affinity. The amide linkage itself can also be modified to alter the compound's conformational flexibility and hydrogen-bonding capabilities. The resulting libraries can then be screened against various biological targets to identify novel hits. This scaffold-based approach is a powerful engine for drug discovery, as it leverages established synthetic routes to efficiently generate novel chemical matter. researchgate.netnih.gov

Table 2: Potential Diversification Points on the this compound Scaffold

| Diversification Point | Description | Example Building Blocks | Goal of Modification |

|---|---|---|---|

| Position R1 (on 4-phenyl ring) | Substitution on the terminal phenyl group. | -OCH3, -Cl, -CH3, -NO2 | Modulate electronics, solubility, and target interactions. |

| Position R2 (on benzamide phenyl ring) | Substitution on the central phenyl group. | -NH2, -OH, alkyl chains | Explore new binding pockets and alter physicochemical properties. |

| Position R3 (on 2,4-difluorophenyl ring) | Modification of the fluorine substitution pattern. | -F, -Cl at other positions | Fine-tune protein-ligand interactions and metabolic stability. |

| Amide Linker | Replacement or modification of the amide bond. | Thioamide, reverse amide, ester | Alter H-bonding capacity, conformation, and stability. |

Methodological Advancements in High-Throughput Screening for Benzamide Derivatives

High-Throughput Screening (HTS) is a foundational technology in drug discovery that enables the rapid testing of thousands to millions of compounds against a biological target. jocpr.com Recent advancements in HTS have significantly enhanced the efficiency and effectiveness of screening campaigns for compound libraries, including those composed of benzamide derivatives.

One of the most significant advancements is the integration of artificial intelligence (AI) and machine learning (ML) into HTS platforms. jocpr.com These computational tools can analyze vast datasets generated from screens to identify subtle patterns and structure-activity relationships that might be missed by conventional analysis. jocpr.com Automation and miniaturization have also revolutionized HTS, allowing for the screening of compound libraries in smaller volumes, which reduces costs and reagent consumption while increasing throughput and reliability. jocpr.com

Furthermore, there has been a shift towards more physiologically relevant assay models. The use of 3D cell cultures and organoids in HTS provides a more accurate representation of human tissues, improving the predictive power of the screens. jocpr.com Another key development is the rise of label-free screening technologies, particularly those based on mass spectrometry (MS). embopress.org HT-MS assays allow for the direct detection of analytes without the need for fluorescent or radioactive labels, which can sometimes interfere with the biological interactions being studied. These methods are often faster, cheaper, and applicable to a broader range of biological targets compared to traditional techniques. embopress.org

Table 3: Summary of Advancements in High-Throughput Screening

| Advancement | Description | Impact on Screening Benzamide Libraries |

|---|---|---|

| Artificial Intelligence/Machine Learning | Use of algorithms to analyze large datasets and predict compound activity. jocpr.com | Accelerates hit identification and lead optimization by finding complex SARs. |

| Automation and Miniaturization | Robotic systems for handling liquids and smaller assay volumes (e.g., 384-well, 1536-well plates). jocpr.com | Increases throughput, reduces costs, and improves data consistency. |

| 3D Cell Cultures/Organoids | Use of more complex, physiologically relevant cell models in screening. jocpr.com | Improves the translation of in vitro results to in vivo efficacy. |

| Mass Spectrometry-Based HTS | Label-free detection of substrates and products in biochemical assays. embopress.org | Enables screening of previously "undruggable" targets and reduces assay development time. embopress.org |

Future Research Trajectories and Academic Perspectives on N 2,4 Difluorophenyl 4 Phenylbenzamide

Integration of Advanced Experimental and Computational Methodologies

Future investigations into N-(2,4-difluorophenyl)-4-phenylbenzamide would greatly benefit from a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling. Experimentally, single-crystal X-ray diffraction would be crucial to determine the precise three-dimensional structure of the molecule. mdpi.com Spectroscopic methods such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide essential data on the molecular structure and purity of synthesized samples. mdpi.com

Computationally, Density Functional Theory (DFT) calculations could be employed to predict and analyze the molecule's optimized geometry, electronic properties, and vibrational frequencies. nanobioletters.com Frontier molecular orbital analysis (HOMO-LUMO) would offer insights into its chemical reactivity and potential as an electronic material. nanobioletters.com Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis could be used to understand the nature and strength of intramolecular and intermolecular interactions, which are critical for crystal packing and biological activity. nanobioletters.com

Exploration of Novel Biological Targets and Therapeutic Areas for Benzamide (B126) Derivatives

The benzamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents, including antipsychotics, antiemetics, and analgesics. nanobioletters.com A significant future direction for this compound would be to screen it for various biological activities. Given that related benzamide derivatives have shown potential as anticancer nih.gov and antimicrobial agents nanobioletters.com, initial studies could focus on these areas.

For instance, new imidazole-based N-phenylbenzamide derivatives have been evaluated for their cytotoxic activity against cancer cell lines, with some compounds showing promising IC50 values. nih.gov Similarly, other N-benzamide derivatives have been synthesized and tested for their in-vitro antimicrobial activity. nanobioletters.com Screening this compound against a panel of cancer cell lines and various bacterial and fungal strains could reveal novel therapeutic opportunities. The presence of the difluorophenyl and phenyl groups may influence its binding affinity and selectivity for specific biological targets.

Innovative Approaches for Structure-Based Drug Design and Fragment-Based Discovery

Should initial screenings reveal any biological activity, structure-based drug design (SBDD) and fragment-based discovery (FBDD) would be powerful strategies to optimize the therapeutic potential of this compound. SBDD would involve determining the crystal structure of the compound in complex with its biological target. This information would guide the rational design of more potent and selective analogs.

FBDD could also be employed, where the N-(2,4-difluorophenyl) and 4-phenylbenzamide (B1268870) fragments are considered separately to understand their contributions to binding. This approach can lead to the development of novel lead compounds by growing, linking, or merging fragments that show weak binding to the target protein. Computational docking and molecular dynamics simulations would be integral to both SBDD and FBDD, helping to predict binding modes and affinities of designed analogs. nih.gov

Development of Novel Synthetic Routes and Sustainable Chemistry for Benzamide Production

The synthesis of N-phenylbenzamide derivatives typically involves the condensation reaction between a substituted aniline (B41778) and a benzoyl chloride or benzoic acid. mdpi.comnanobioletters.com Future research could focus on developing more efficient and sustainable synthetic routes for this compound. This could involve exploring one-pot, multicomponent reactions to reduce reaction times, improve yields, and minimize waste. nih.gov

Furthermore, the principles of green chemistry could be applied by utilizing environmentally benign solvents, catalysts, and reaction conditions. For example, exploring catalytic methods that avoid the use of stoichiometric reagents would be a significant advancement. The development of a scalable and cost-effective synthesis would be crucial for the potential future commercialization of this compound for any identified applications.

Q & A

Q. Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| CCDC deposition | Use CIF file |

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity for derivatives of this compound?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position to enhance metabolic stability .

- Bioisosteric replacement : Replace fluorine with chlorine to assess effects on target binding (e.g., kinase inhibition assays).

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with amide group) .

Q. Example Prediction :

| Property | Predicted Value |

|---|---|

| LogP | 3.5 ± 0.2 |

| Aqueous solubility | 12 µM |

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals.

- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical purity (>98%) .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Methodological Answer:

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric exchange) by acquiring spectra at 25°C and −40°C.

- 2D experiments (COSY, NOESY) : Assign overlapping aromatic signals and confirm through-space interactions .

- DFT-NMR coupling : Compare experimental ¹H/¹⁹F couplings with calculated values (Gaussian09) .

Advanced: What in vitro assays are suitable for evaluating pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.